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Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, and its close analog

batrachotoxin (BTX), are invaluable tools for the investigation of voltage-gated sodium channel

(NaV) function and selectivity.[1][2] These toxins act as channel activators, binding to a specific

receptor site within the channel pore and inducing profound changes in channel gating and ion

permeability.[1][2] By locking the channel in an open conformation, HBTX and BTX allow for

detailed characterization of the ion conduction pathway and the structural basis of ion

selectivity. These application notes provide an overview of the use of homobatrachotoxin in

ion channel research, including its mechanism of action, quantitative effects on channel

properties, and detailed protocols for key experimental applications. While much of the

available data has been generated using batrachotoxin, the functional effects of

homobatrachotoxin are considered equivalent.[1]

Mechanism of Action
Homobatrachotoxin binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated

sodium channels.[3] Recent cryo-electron microscopy (cryo-EM) studies have revealed two

homologous, yet non-identical, receptor sites for batrachotoxin within the inner pore of the

cardiac sodium channel (NaV1.5), at the interface between domains I and IV, and domains III
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and IV.[2] This binding stabilizes the channel in an open state by modifying the conformation of

the S6 segments that form the activation gate.[2]

The primary effects of HBTX on NaV channels are:

Persistent Activation: HBTX binding causes a significant hyperpolarizing shift in the voltage-

dependence of activation, leading to channel opening at the resting membrane potential.[3]

[4]

Inhibition of Inactivation: The toxin largely removes both fast and slow inactivation, resulting

in a persistent, non-inactivating sodium current.[3][5][6]

Altered Ion Selectivity: HBTX increases the permeability of the sodium channel to other

cations, making it a useful tool for studying the determinants of ion selectivity.[1][7][8]

Reduced Single-Channel Conductance: Paradoxically, while causing channels to remain

open, HBTX also reduces the rate of ion flow through individual channels.[1][9]

Quantitative Data Summary
The following tables summarize the quantitative effects of batrachotoxin (as a proxy for

homobatrachotoxin) on various voltage-gated sodium channel properties.
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Parameter Channel Type(s) Value/Effect Reference(s)

Toxicity

LD50 (intravenous,

mice)
2-3 µg/kg [1]

Channel Gating

Shift in V1/2 of

Activation
NaV1.8, GH3 cells

~ -40 to -50 mV

(hyperpolarizing shift)
[3][4]

Single Channel

Properties

Single-Channel

Conductance
Neuroblastoma cells ~10 pS [9]

Ion Selectivity

Pore Size (BTX-

activated)
Neuroblastoma cells 3.8 x 6.0 Å [7][8]

Pore Size (normal) Neuroblastoma cells 3.0 x 5.0 Å [7][8]

Cation Selectivity

Sequence
Neuroblastoma cells

Tl+ > Na+ > K+,

Guanidinium > Rb+ >

Cs+

[7][8]

Table 1: Effects of Batrachotoxin on Sodium Channel Properties

Toxin Derivative Channel Type
EC50 for V1/2
Activation

Reference(s)

BTX rNaV1.4 2074 nM [5][6]

BTX-B rNaV1.4 756 nM [5][6]

BTX-cHx rNaV1.4 491 nM [5][6]

BTX-yne rNaV1.4
~130 nM (16x more

potent than BTX)
[5][6]
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Table 2: Potency of Batrachotoxin and its Derivatives on rNaV1.4 Activation

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of homobatrachotoxin on the macroscopic

currents of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293

or CHO cells).

Materials:

Cells expressing the NaV channel of interest

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

Homobatrachotoxin stock solution (e.g., 1 mM in DMSO)

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette fabrication

Procedure:

Prepare a stock solution of homobatrachotoxin in DMSO.

On the day of the experiment, dilute the HBTX stock to the desired final concentration (e.g.,

1-10 µM) in the external solution.

Culture cells expressing the target NaV channel on glass coverslips.

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with

external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with internal solution.
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Approach a cell with the patch pipette and form a giga-ohm seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Record baseline Na+ currents using a voltage protocol appropriate for the channel of interest

(e.g., a step depolarization from a holding potential of -120 mV to various test potentials).

Perfuse the recording chamber with the external solution containing homobatrachotoxin.

Continuously monitor the sodium current. The effect of HBTX is use-dependent, so repeated

depolarization may be necessary to facilitate binding.

Once a steady-state effect is reached (characterized by a persistent, non-inactivating

current), record the modified currents using the same voltage protocol as in step 8.

Analyze the data to determine the shift in the voltage-dependence of activation and the

extent of inactivation removal.

Single-Channel Recording
This protocol allows for the direct observation of the effects of homobatrachotoxin on the

gating and conductance of individual NaV channels in an excised membrane patch.

Materials:

Same as for whole-cell patch-clamp, with the addition of a solution for the bath after patch

excision (can be the same as the internal solution).

Procedure:

Follow steps 1-6 of the whole-cell patch-clamp protocol.

After forming a giga-ohm seal, gently pull the pipette away from the cell to excise an inside-

out or outside-out membrane patch.

Position the patch in the bath solution. For an inside-out patch, the intracellular side of the

membrane is facing the bath.
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Apply homobatrachotoxin to the appropriate side of the membrane (intracellular for inside-

out patches, as HBTX binds from the inside).

Record single-channel currents at various holding potentials.

Analyze the recordings to determine the single-channel conductance, open probability, and

mean open and closed times.

Site-Directed Mutagenesis to Identify HBTX Binding
Sites
This protocol describes how to create specific mutations in the NaV channel sequence to

identify amino acid residues critical for homobatrachotoxin binding and action.

Materials:

Plasmid DNA encoding the wild-type NaV channel

Mutagenic primers containing the desired nucleotide change

High-fidelity DNA polymerase

DPN I restriction enzyme

Competent E. coli for transformation

DNA sequencing reagents

Procedure:

Design and synthesize mutagenic primers that introduce the desired amino acid substitution

at a putative HBTX binding site.

Perform PCR using the wild-type plasmid as a template and the mutagenic primers to

generate the mutated plasmid.

Digest the PCR product with DPN I to remove the parental, non-mutated template DNA.
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Transform the DPN I-treated DNA into competent E. coli.

Select for transformed colonies and isolate the plasmid DNA.

Sequence the mutated plasmid to confirm the presence of the desired mutation and the

absence of any other unintended mutations.

Transfect the mutated plasmid into a suitable cell line for electrophysiological analysis as

described in Protocol 1.

Compare the effect of homobatrachotoxin on the mutant channel to the wild-type channel.

A loss or significant reduction in HBTX sensitivity indicates that the mutated residue is

important for toxin binding or action.

Cryo-Electron Microscopy of NaV-HBTX Complex
This protocol provides a general workflow for determining the high-resolution structure of a NaV

channel in complex with homobatrachotoxin.

Materials:

Purified NaV channel protein

Homobatrachotoxin

Cryo-EM grid preparation supplies (glow-discharged grids, vitrification robot)

Cryo-electron microscope

Procedure:

Express and purify the target NaV channel.

Incubate the purified channel with a saturating concentration of homobatrachotoxin to

ensure complex formation.

Apply a small volume of the NaV-HBTX complex solution to a glow-discharged cryo-EM grid.
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Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a

vitrification robot.[10]

Transfer the frozen grid to a cryo-electron microscope for data acquisition.

Collect a large dataset of particle images.

Process the images using single-particle analysis software to reconstruct a 3D map of the

NaV-HBTX complex.

Build an atomic model into the cryo-EM density map to visualize the binding site and the

conformational changes induced by HBTX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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